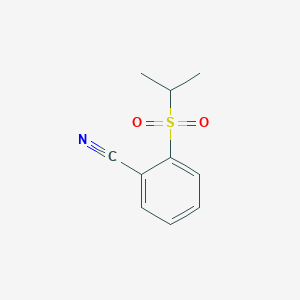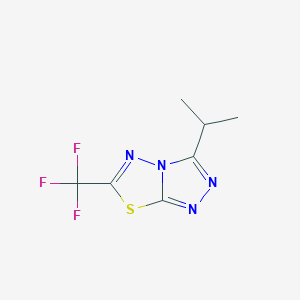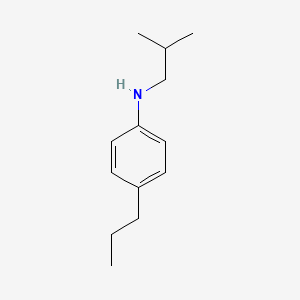
N-(2-methylpropyl)-4-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)-4-propylaniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a propyl group and a 2-methylpropyl group attached to the nitrogen atom of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-4-propylaniline can be achieved through several methods. One common approach involves the alkylation of aniline with 2-methylpropyl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or toluene under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for large-scale production by controlling temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: N-(2-methylpropyl)-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, and halogenated anilines.
科学的研究の応用
N-(2-methylpropyl)-4-propylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of N-(2-methylpropyl)-4-propylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
類似化合物との比較
N-(2-methylpropyl)-aniline: Similar structure but lacks the propyl group.
4-propylaniline: Similar structure but lacks the 2-methylpropyl group.
N-ethyl-4-propylaniline: Similar structure with an ethyl group instead of a 2-methylpropyl group.
Uniqueness: N-(2-methylpropyl)-4-propylaniline is unique due to the presence of both the 2-methylpropyl and propyl groups attached to the aniline ring. This unique structure can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC名 |
N-(2-methylpropyl)-4-propylaniline |
InChI |
InChI=1S/C13H21N/c1-4-5-12-6-8-13(9-7-12)14-10-11(2)3/h6-9,11,14H,4-5,10H2,1-3H3 |
InChIキー |
HYZYGVWARXHJPL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
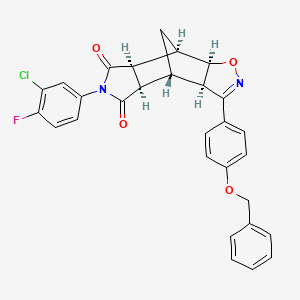
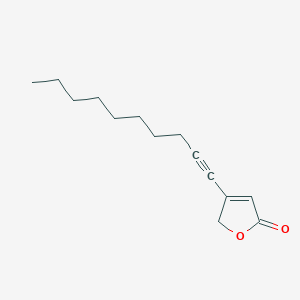
![2-(4-Chlorophenyl)-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]](/img/structure/B12637421.png)
![2-[4-Methyl-5-(ethoxycarbonyl)-2-thiazolyl]pyridine 1-oxide](/img/structure/B12637429.png)




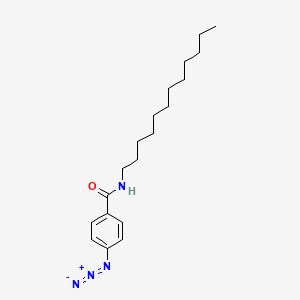
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
